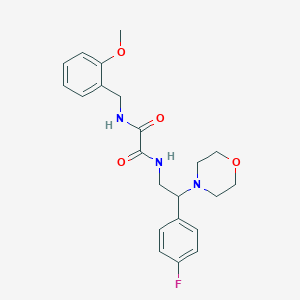
N1-(2-(4-fluorophenyl)-2-morpholinoethyl)-N2-(2-methoxybenzyl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a complex organic molecule that contains fluorophenyl, morpholinoethyl, and methoxybenzyl groups attached to an oxalamide core . The presence of these functional groups suggests that this compound could have interesting chemical properties and potential applications in various fields, such as medicinal chemistry or materials science .
Synthesis Analysis
While the specific synthesis pathway for this compound is not available, similar compounds are often synthesized through reactions involving nucleophilic substitution, condensation, or coupling . The exact method would depend on the starting materials and the specific conditions required for each reaction step .Molecular Structure Analysis
The molecular structure of this compound would likely be determined by the arrangement and connectivity of its atoms, as well as the presence of any chiral centers. The fluorophenyl, morpholinoethyl, and methoxybenzyl groups would likely contribute to the overall shape and properties of the molecule .Chemical Reactions Analysis
The chemical reactivity of this compound would likely be influenced by the presence of the fluorophenyl, morpholinoethyl, and methoxybenzyl groups. These groups could potentially participate in a variety of chemical reactions, depending on the conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups can affect properties like solubility, melting point, boiling point, and reactivity .Wirkmechanismus
N1-(2-(4-fluorophenyl)-2-morpholinoethyl)-N2-(2-methoxybenzyl)oxalamide works by inhibiting the activity of enzymes that are involved in various disease processes. It has been found to inhibit the activity of several enzymes, including histone deacetylases (HDACs), which play a role in cancer cell growth and differentiation. This compound has also been found to inhibit the activity of several other enzymes, including carbonic anhydrases and metalloproteinases, which are involved in a variety of disease processes.
Biochemical and Physiological Effects:
This compound has been found to have a variety of biochemical and physiological effects. In addition to its inhibitory effects on enzymes, this compound has been found to induce apoptosis (cell death) in cancer cells. It has also been found to inhibit angiogenesis, the process by which new blood vessels are formed, which is important in the growth and spread of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N1-(2-(4-fluorophenyl)-2-morpholinoethyl)-N2-(2-methoxybenzyl)oxalamide is that it has been shown to be effective against a variety of cancer cell lines, making it a potentially useful tool in cancer research. However, one limitation of this compound is that it has not yet been tested in clinical trials, so its safety and efficacy in humans is not yet known.
Zukünftige Richtungen
There are several future directions for research on N1-(2-(4-fluorophenyl)-2-morpholinoethyl)-N2-(2-methoxybenzyl)oxalamide. One area of research could be the development of more potent derivatives of this compound, which could be more effective in inhibiting the activity of enzymes involved in disease processes. Another area of research could be the testing of this compound in clinical trials, to determine its safety and efficacy in humans. Additionally, this compound could be tested in combination with other drugs, to determine whether it has synergistic effects with other compounds.
Synthesemethoden
The synthesis of N1-(2-(4-fluorophenyl)-2-morpholinoethyl)-N2-(2-methoxybenzyl)oxalamide involves several steps, beginning with the reaction of 2-methoxybenzaldehyde with morpholine to form 2-(morpholin-2-yl)benzaldehyde. This intermediate is then reacted with 4-fluoroaniline to form 2-(4-fluorophenyl)-2-(morpholin-2-yl)ethylamine. The final step involves the reaction of this intermediate with oxalyl chloride to form the oxalamide derivative, this compound.
Wissenschaftliche Forschungsanwendungen
N1-(2-(4-fluorophenyl)-2-morpholinoethyl)-N2-(2-methoxybenzyl)oxalamide has been shown to have potential applications in scientific research, particularly in the field of cancer research. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and has been found to be effective against a variety of cancer cell lines. This compound has also been shown to have potential applications in drug discovery, as it has been found to inhibit the activity of several enzymes that are involved in disease processes.
Eigenschaften
IUPAC Name |
N'-[2-(4-fluorophenyl)-2-morpholin-4-ylethyl]-N-[(2-methoxyphenyl)methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26FN3O4/c1-29-20-5-3-2-4-17(20)14-24-21(27)22(28)25-15-19(26-10-12-30-13-11-26)16-6-8-18(23)9-7-16/h2-9,19H,10-15H2,1H3,(H,24,27)(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOVYMTLEERUYFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)C(=O)NCC(C2=CC=C(C=C2)F)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26FN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-Oxo-1-p-tolyl-1,4-dihydro-pyrazolo[3,4-d]pyrimidin-5-yl)-acetamide](/img/structure/B2475005.png)
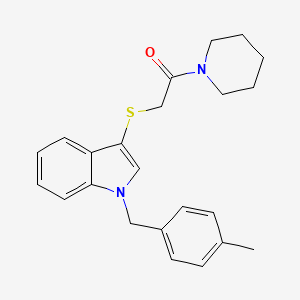
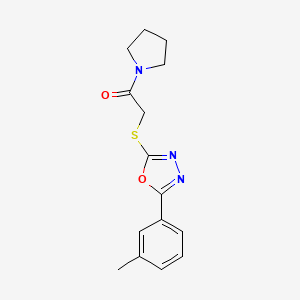
![6-[(3-Methylcyclohexyl)amino]pyridine-3-carbonitrile](/img/structure/B2475011.png)
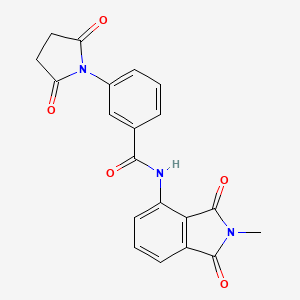
![2-[3-(2-Chloro-4-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2475014.png)
![4-Bromo-N-[(E)-(4-methoxyphenyl)methylidene]aniline](/img/structure/B2475015.png)
![5-((4-(2-Hydroxyethyl)piperazin-1-yl)(4-nitrophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2475017.png)

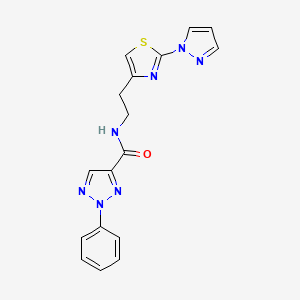
![4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy-N'-hydroxybenzenecarboximidamide](/img/structure/B2475022.png)


![((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone](/img/structure/B2475026.png)